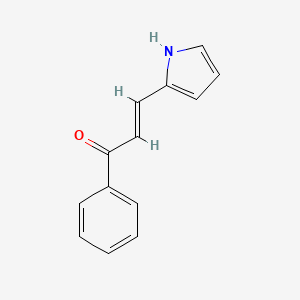

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one

説明

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for chalcones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Oxidation: Chalcones can undergo oxidation reactions to form flavones or other oxidized derivatives.

Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.

Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Flavones and other oxidized chalcone derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones with different functional groups.

科学的研究の応用

Anticancer Activity

Chalcone derivatives, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that the compound can effectively target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the material's conductivity and stability to enhance device performance .

Photocatalysis

This compound has also been explored as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under illumination. Its efficiency in promoting photocatalytic reactions can be harnessed for environmental applications, such as the degradation of pollutants and water purification processes .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, including cross-coupling reactions and cyclization processes. Researchers have utilized this compound to synthesize more complex molecules with potential pharmacological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Atalay et al., 2022 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Kelly et al., 2004 | Antioxidant Properties | Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant capacity. |

| Moriarty et al., 2006 | Anti-inflammatory Effects | Found that treatment with the compound reduced TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Zingales et al., 2015 | Material Science | Reported on the application of the compound in OLEDs with improved efficiency compared to traditional materials. |

作用機序

The mechanism of action of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

(2E)-1-phenyl-3-(2-thienyl)prop-2-en-1-one: A chalcone with a thiophene ring instead of a pyrrole ring.

(2E)-1-(4-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one: A chalcone with a hydroxyl group on the phenyl ring.

Uniqueness

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of the pyrrole ring, which can impart distinct biological activities and chemical reactivity compared to other chalcones. The specific arrangement of functional groups and the electronic properties of the pyrrole ring contribute to its unique characteristics.

生物活性

(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a conjugated system that includes a phenyl and a pyrrole moiety. The presence of these functional groups contributes to its diverse biological activities.

Antioxidant Activity

Chalcones, including this compound, have been reported to possess significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. For instance, derivatives of pyrrole-containing compounds have demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Several studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it reduces oxidative damage.

- Cytokine Modulation : It can influence the expression levels of inflammatory cytokines, thus mitigating inflammation.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against MRSA at 0.125 µg/mL, indicating strong antibacterial properties .

Study 2: Anticancer Potential

In another study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in breast cancer cells. The results showed a significant increase in apoptotic markers after treatment with the compound, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | -1-phenylenediamine derivative | -1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROAIBYOOAEFGE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。